![molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5](/img/structure/B1319462.png)
[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
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Overview
Description
“[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is a biochemical used for proteomics research . Its molecular formula is C16H16O3 .
Molecular Structure Analysis
The molecular structure of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is based on the combination of a 1,3-dioxolane ring and a biphenyl group . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The biphenyl group consists of two connected phenyl rings .Scientific Research Applications
Ratiometric Fluorescent Probes
This compound is used as a reactant for the preparation of ratiometric fluorescent probes that can specifically detect cysteine over homocysteine and glutathione. This application is significant in biochemical research for studying cellular functions and disease mechanisms .
Synthesis of KN-93
It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This enzyme plays a crucial role in cellular signaling, and inhibitors like KN-93 are valuable for research into neurological disorders and cardiac diseases .
S1 Receptor Ligands
The compound is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating pain, depression, and schizophrenia .
Antitumor Agents
It is used in the synthesis of antitumor agents, contributing to cancer research by providing new avenues for treatment options .
Indole Derivatives Synthesis
This chemical serves in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .
Wittig Olefination
It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones .
Future Directions
Mechanism of Action
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to be involved in various biological activities .
Pharmacokinetics
The compound’s molecular weight is 10411 , which could potentially influence its bioavailability.
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as temperature .
properties
IUPAC Name |
[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNOFHMTKGJXKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602499 |
Source
|
Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |
CAS RN |
889954-12-5 |
Source
|
Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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